molecular formula C19H23N5 B11230836 2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)propan-2-amine

2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)propan-2-amine

Cat. No.: B11230836
M. Wt: 321.4 g/mol
InChI Key: UVAZJEJEECLYTO-UHFFFAOYSA-N
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Description

{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(2-PHENYLETHYL)AMINE: is a complex organic compound that features a tetrazole ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(2-PHENYLETHYL)AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Introduction of the Amine Group: This can be done through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and phenyl group play crucial roles in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-Methylphenyl)propan-2-amine: This compound shares a similar phenyl group but lacks the tetrazole ring.

    2-Phenylethylamine: This compound has a similar amine group but lacks the tetrazole and phenyl groups.

Uniqueness: The presence of the tetrazole ring in {2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(2-PHENYLETHYL)AMINE distinguishes it from other similar compounds. The tetrazole ring imparts unique chemical properties, such as increased stability and the ability to participate in a wider range of chemical reactions.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]-N-(2-phenylethyl)propan-2-amine

InChI

InChI=1S/C19H23N5/c1-15-8-7-11-17(14-15)24-18(21-22-23-24)19(2,3)20-13-12-16-9-5-4-6-10-16/h4-11,14,20H,12-13H2,1-3H3

InChI Key

UVAZJEJEECLYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C(C)(C)NCCC3=CC=CC=C3

Origin of Product

United States

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